molecular formula C20H18FNO3 B5596294 (4-fluorophenyl)-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)methanone

(4-fluorophenyl)-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)methanone

Cat. No.: B5596294
M. Wt: 339.4 g/mol
InChI Key: ORUDRXPDWGMAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-fluorophenyl)-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)methanone is a complex organic compound that features a quinoline core with a dioxolo ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)methanone typically involves multi-step organic reactions. One common route starts with the preparation of the quinoline core, followed by the introduction of the dioxolo ring and the fluorophenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl)-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (4-fluorophenyl)-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its fluorophenyl group can serve as a probe in various spectroscopic techniques, providing insights into molecular binding and dynamics.

Medicine

Medically, this compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new therapeutic agents, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (4-fluorophenyl)-(pyridin-4-yl)methanone: Shares the fluorophenyl group but has a different core structure.

    (3-chloro-4-fluorophenyl)-(4-fluoro-4-((5-methylpyrimidin-2-ylmethyl)amino)methyl)piperidin-1-yl)methanone: Contains similar functional groups but differs in the overall molecular framework.

Uniqueness

The uniqueness of (4-fluorophenyl)-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)methanone lies in its combination of a quinoline core with a dioxolo ring and a fluorophenyl group. This specific arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

(4-fluorophenyl)-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3/c1-12-10-20(2,3)22(19(23)13-4-6-14(21)7-5-13)16-9-18-17(8-15(12)16)24-11-25-18/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUDRXPDWGMAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=CC3=C(C=C12)OCO3)C(=O)C4=CC=C(C=C4)F)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.